1-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride
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Overview
Description
1-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride is a chemical compound known for its unique structural properties. It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with two chlorine atoms substituted at the 2 and 4 positions of the phenyl ring. This compound is often used in various scientific research applications due to its distinct chemical behavior and potential biological activities.
Preparation Methods
The synthesis of 1-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst.
Substitution: The introduction of the 2,4-dichlorophenyl group is carried out via a substitution reaction. This involves the reaction of the cyclopropyl intermediate with a chlorinated benzene derivative under appropriate conditions.
Amination: The final step involves the introduction of the methanamine group. This can be achieved through the reaction of the substituted cyclopropyl intermediate with an amine source, followed by the formation of the hydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products. Common reagents include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride can be compared with other similar compounds, such as:
1-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]methanamine hydrochloride: This compound has a similar cyclopropyl structure but with fluorine atoms substituted at the 3 and 4 positions of the phenyl ring.
1-[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride: This compound has the same substituents but differs in the stereochemistry of the cyclopropyl group.
Properties
Molecular Formula |
C10H12Cl3N |
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Molecular Weight |
252.6 g/mol |
IUPAC Name |
[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-7-1-2-8(10(12)4-7)9-3-6(9)5-13;/h1-2,4,6,9H,3,5,13H2;1H/t6-,9-;/m0./s1 |
InChI Key |
OMPRMNLJCKYRLI-YDYUUSCQSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1C2=C(C=C(C=C2)Cl)Cl)CN.Cl |
Canonical SMILES |
C1C(C1C2=C(C=C(C=C2)Cl)Cl)CN.Cl |
Origin of Product |
United States |
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